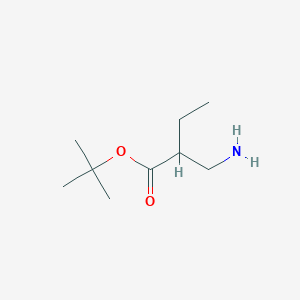

Tert-butyl 2-(aminomethyl)butanoate

Description

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-7(6-10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYKVBSBWJNBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(aminomethyl)butanoate can be synthesized through a multi-step process starting from butanoic acid. The general synthetic route involves the following steps:

Esterification: Butanoic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form tert-butyl butanoate.

Aminomethylation: The tert-butyl butanoate is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the alpha position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)butanoate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

Substitution: Nucleophiles like halides, thiols, or amines can be used in the presence of a base or under neutral conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of tert-butyl 2-(hydroxymethyl)butanoate.

Substitution: Formation of various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)butanoate involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylate form, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Functional Group and Reactivity

The table below compares tert-butyl 2-(aminomethyl)butanoate with structurally related compounds:

Key Observations :

- Bromide vs. Aminomethyl: The bromine in tert-butyl 2-bromobutyrate facilitates nucleophilic substitution (e.g., SN2), whereas the aminomethyl group in the target compound offers nucleophilic amine reactivity, useful in condensations or as a building block for amines .

- Epoxide vs. Amine : The epoxide in the Boc-protected analog introduces strain-driven reactivity (e.g., ring-opening with nucleophiles), contrasting with the primary amine’s direct nucleophilicity.

- Amide vs. Amine : The aromatic amide in exhibits lower basicity and higher stability compared to the primary amine, favoring applications requiring hydrolytic resistance.

Physicochemical Properties

Insights :

- The primary amine in the target compound may enhance water solubility at acidic pH (via protonation).

- The brominated analog’s hydrophobicity suits organic-phase reactions , while the Boc-protected epoxide’s bulkiness limits solubility .

Biological Activity

Tert-butyl 2-(aminomethyl)butanoate is a compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its tert-butyl group attached to an aminomethyl functional group, which is further connected to a butanoate moiety. This structure allows for various interactions with biological targets, making it a candidate for enzyme-substrate studies and other biochemical applications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing the active aminomethyl component that exerts biological effects.

Enzyme Interactions

Research indicates that this compound can serve as a probe in biochemical assays, particularly in studying enzyme-substrate interactions. Its design allows it to mimic substrate behavior in enzymatic reactions, facilitating the understanding of enzyme kinetics and mechanisms.

Pharmacological Applications

The compound has been explored for its potential as a reversible inhibitor in pharmacological contexts. For instance, modifications of similar compounds have shown promising results in inhibiting factors like FXIa, which plays a crucial role in coagulation pathways . This suggests that this compound could be modified for enhanced therapeutic efficacy.

Research Findings

Recent studies have provided insights into the biological effects and potential applications of this compound:

- In Vitro Studies : Investigations into the metabolic pathways of related compounds reveal that oxidative metabolism predominantly affects the tert-butyl group, which can lead to variations in bioavailability and half-life .

- Case Studies : In a study focusing on structural modifications of similar compounds, it was found that altering substituents on the aminomethyl group could significantly enhance biological activity while maintaining low toxicity levels .

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Interaction | Probe for studying enzyme kinetics | |

| Pharmacological Use | Potential reversible inhibitor | |

| Toxicity Assessment | Metabolic stability studies |

Metabolic Stability Comparison

| Compound Type | Metabolic Stability (t½ in HLM) | Comments |

|---|---|---|

| Tert-butyl-containing | 63 min | High metabolic lability |

| Modified Compound (Cp-CF3) | 114 min | Increased stability due to structural changes |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 2-(aminomethyl)butanoate to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves varying reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, nucleophilic ring-opening reactions (e.g., epoxide intermediates) require careful control of stoichiometry and reaction time to minimize side products . Chromatographic purification (e.g., silica gel column chromatography) is critical for isolating the target compound, as demonstrated in the preparation of structurally similar tert-butyl fluorinated pyrrolidine carboxylates . Additionally, protecting group strategies (e.g., Boc protection for amine functionalities) can enhance stability during synthesis .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Multimodal characterization is essential:

- NMR : H and C NMR can identify key functional groups (e.g., tert-butyl at δ ~1.4 ppm, amine protons at δ ~2.0–3.0 ppm) and stereochemistry .

- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- IR : Absorbance bands for carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups confirm functionalization . Cross-referencing with PubChem data (e.g., InChI keys) ensures structural accuracy .

Q. How should researchers assess the stability of this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC or LC-MS to identify decomposition products (e.g., tert-butanol from Boc deprotection) . Stability-indicating methods are critical for long-term storage recommendations.

Advanced Research Questions

Q. What strategies can resolve conflicting spectral data during the characterization of this compound derivatives?

- Methodological Answer : Contradictions in NMR or MS data often arise from diastereomerism or impurities. Strategies include:

- 2D NMR : NOESY or COSY experiments clarify spatial proximity of protons in stereoisomers .

- Isotopic Labeling : Use N or C-labeled precursors to trace ambiguous signals .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data .

Q. How can regioselectivity challenges in reactions involving this compound be addressed?

- Methodological Answer : For reactions with epoxide intermediates (e.g., tert-butyl 2-[(tert-butoxycarbonyl)amino]-4-(oxiran-2-yl)butanoate), regioselectivity is influenced by steric and electronic factors. Employ:

- Catalytic Control : Transition-metal catalysts (e.g., Pd or Ru) direct nucleophilic attack to less hindered positions .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify dominant pathways .

Q. What computational approaches are effective for predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects and transition states to predict reaction feasibility.

- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., using AutoDock Vina) to assess binding affinity .

- QSAR Models : Correlate substituent effects (e.g., fluorine substitution in tert-butyl fluorinated analogs) with reaction outcomes .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported toxicity profiles of tert-butyl derivatives in academic literature?

- Methodological Answer : Conflicting toxicity data (e.g., tert-butanol vs. tert-butyl carboxylates) require:

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like exposure duration and model systems (e.g., in vitro vs. rodent models) .

- Mechanistic Studies : Use transcriptomics or metabolomics to identify toxicity pathways specific to the aminomethylbutanoate moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.